molecular formula C18H23N3O3 B2508684 N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide CAS No. 1787880-83-4

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide

Cat. No.: B2508684
CAS No.: 1787880-83-4
M. Wt: 329.4
InChI Key: VODUPLJYWZRHBD-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide is a synthetic organic compound known for its versatile applications in scientific research. This compound features a unique structure that includes a pyrrole ring, a hydroxypropyl group, and an oxalamide linkage, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the pyrrole derivative. The hydroxypropyl group is introduced through a series of reactions, including alkylation and hydroxylation. The final step involves the formation of the oxalamide linkage through a condensation reaction between the pyrrole derivative and phenethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger quantities and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrole compounds. These products can be further utilized in various applications, including drug development and organic synthesis.

Scientific Research Applications

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide stands out due to its phenethylamine moiety, which imparts unique chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

N'-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-21-13-5-8-15(21)16(22)10-12-20-18(24)17(23)19-11-9-14-6-3-2-4-7-14/h2-8,13,16,22H,9-12H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUPLJYWZRHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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